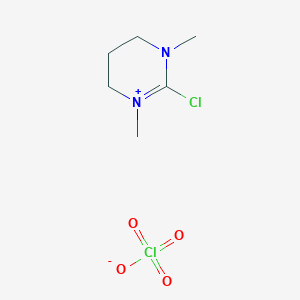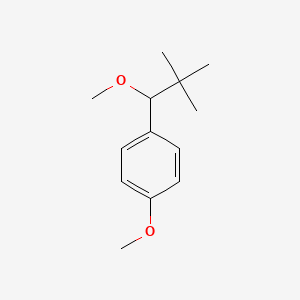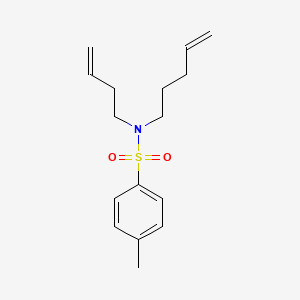
Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- is an organic compound belonging to the sulfonamide family Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamides.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N-butyl-4-methyl-
- Benzenesulfonamide, N-[(3-chlorophenyl)methylene]-4-methyl-
Uniqueness
Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of butenyl and pentenyl groups allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
This detailed article provides a comprehensive overview of Benzenesulfonamide, N-3-butenyl-4-methyl-N-4-pentenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
436804-26-1 |
|---|---|
Molecular Formula |
C16H23NO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-but-3-enyl-4-methyl-N-pent-4-enylbenzenesulfonamide |
InChI |
InChI=1S/C16H23NO2S/c1-4-6-8-14-17(13-7-5-2)20(18,19)16-11-9-15(3)10-12-16/h4-5,9-12H,1-2,6-8,13-14H2,3H3 |
InChI Key |
ZDAXGFOOUIMKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



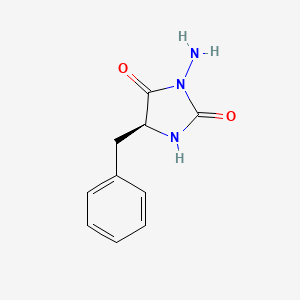
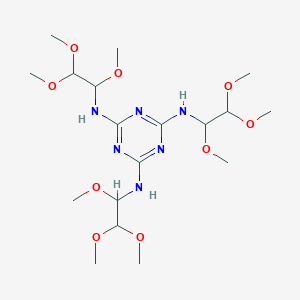
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
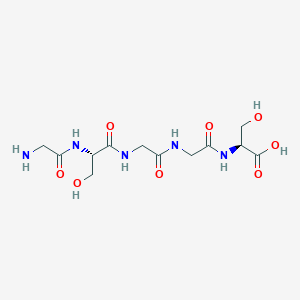
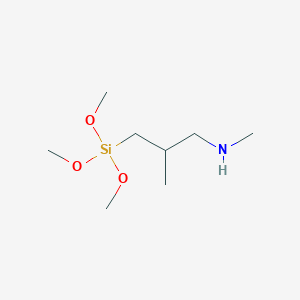

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
